molecular formula C7H11NO B3375379 1-Cyclopropylpyrrolidin-3-one CAS No. 1096881-62-7

1-Cyclopropylpyrrolidin-3-one

Cat. No.: B3375379
CAS No.: 1096881-62-7
M. Wt: 125.17 g/mol
InChI Key: UIQCPKBTKKRXTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropylpyrrolidin-3-one is a heterocyclic organic compound with the molecular formula C7H11NO. It features a pyrrolidinone ring substituted with a cyclopropyl group at the nitrogen atom.

Chemical Reactions Analysis

1-Cyclopropylpyrrolidin-3-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions are often pyrrolidinone derivatives with diverse functional groups.

Mechanism of Action

The mechanism of action of 1-Cyclopropylpyrrolidin-3-one involves its interaction with specific molecular targets. For instance, docking analyses suggest that it binds to the podophyllotoxin pocket of gamma tubulin, contributing to its anticancer activity . The compound’s effects are mediated through pathways involving the inhibition of tubulin polymerization, which disrupts cell division and leads to cell death.

Comparison with Similar Compounds

1-Cyclopropylpyrrolidin-3-one can be compared with other pyrrolidinone derivatives, such as:

The uniqueness of this compound lies in its cyclopropyl substitution, which imparts specific steric and electronic effects, enhancing its reactivity and biological activity compared to other pyrrolidinone derivatives.

Properties

IUPAC Name

1-cyclopropylpyrrolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-3-4-8(5-7)6-1-2-6/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQCPKBTKKRXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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